

Potential off-target effects of AZD 2066 hydrate

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Compound of Interest

Compound Name: AZD 2066 hydrate

Cat. No.: B11933005

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Technical Support Center: AZD2066 Hydrate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of AZD2066 hydrate.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action for AZD2066?

AZD2066 is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] Its on-target effects are mediated through the inhibition of this receptor, which is involved in various central nervous system and peripheral processes.

Q2: Are there any known or suspected off-target effects of AZD2066?

Published preclinical and clinical data on the specific off-target molecular interactions of AZD2066 are limited. However, in a study with healthy volunteers, some dose-dependent adverse events related to the nervous system were observed, including dizziness and disturbance in attention at a 13 mg dose.[1][2] These effects were reported to be mild and reversible.[1][2] Another study in rats concluded that the discriminative effects of AZD2066 are similar to other mGluR5 antagonists and not like other psychoactive substances such as cocaine or PCP, suggesting a selective in-vivo profile in the context of the agents tested.[3]

Q3: What could be the potential reasons for observing unexpected phenotypes in my experiments with AZD2066?



If you observe unexpected phenotypes in your experiments, consider the following possibilities:

- On-target effects in a novel context: The phenotype could be a genuine consequence of mGluR5 antagonism in your specific experimental system that has not been previously described.
- Off-target effects: AZD2066 could be interacting with other proteins (receptors, enzymes, ion channels) that are not its intended mGluR5 target.
- Metabolite activity: A metabolite of AZD2066, rather than the parent compound, might be causing the observed effects.
- Experimental artifacts: The observed effects could be due to issues with the experimental setup, such as solvent effects, compound stability, or interactions with other reagents.

Q4: How can I begin to investigate if an observed effect is off-target?

A systematic approach is crucial. Start by confirming the on-target activity of AZD2066 in your system. Then, you can employ a tiered approach to investigate off-target effects, starting with computational and in-vitro screening, followed by targeted in-vitro and in-vivo validation.

Troubleshooting Guides Issue: Unexpected cell morphology or viability changes in vitro.

- Possible Cause 1: On-target mGluR5-mediated effect.
 - Troubleshooting Step: Determine if your cell line expresses mGluR5. If so, try to rescue the phenotype by co-administering an mGluR5 agonist.
- Possible Cause 2: Off-target cytotoxicity.
 - Troubleshooting Step: Perform a dose-response curve to determine the concentration at which the effect is observed. Compare this to the known IC50 for mGluR5. A large difference may suggest an off-target effect. Run a general cytotoxicity assay (e.g., LDH or neutral red uptake) to confirm.



- Possible Cause 3: Compound precipitation or instability.
 - Troubleshooting Step: Visually inspect your culture medium for any signs of compound precipitation. Confirm the stability of AZD2066 in your experimental conditions using analytical methods like HPLC.

Issue: Unanticipated behavioral phenotype in vivo.

- Possible Cause 1: On-target mGluR5-mediated behavioral effect.
 - Troubleshooting Step: Compare the observed phenotype with known behaviors associated with mGluR5 knockout or antagonism.
- Possible Cause 2: Off-target central nervous system effect.
 - Troubleshooting Step: The reported dizziness and attention disturbance in humans could suggest interactions with other CNS targets.[1][2] Consider performing a broad CNS safety pharmacology panel to assess activity at other receptors and channels.
- Possible Cause 3: Pharmacokinetic issues.
 - Troubleshooting Step: Measure the brain and plasma concentrations of AZD2066 and its major metabolites to ensure that the observed effects are occurring at relevant exposures.

Quantitative Data Summary

The following table summarizes the reported adverse events in healthy volunteers receiving single doses of AZD2066.

Dose of AZD2066	Number of Subjects	Adverse Event	Incidence
13 mg	13	Dizziness	3/13
13 mg	13	Disturbance in Attention	3/13
2 mg and 6 mg	19	Fewer adverse events compared to 13 mg	Not specified



Data from Rohof et al. (2012)[2]

Experimental Protocols Protocol 1: General Off-Target Liability Screening (In Vitro)

- Objective: To identify potential off-target binding of AZD2066 across a wide range of receptors, enzymes, and ion channels.
- · Methodology:
 - Engage a contract research organization (CRO) to perform a broad radioligand binding panel (e.g., a panel of over 100 common CNS and safety-related targets).
 - Provide the CRO with a high-concentration stock solution of AZD2066 hydrate.
 - The screening is typically performed at a single high concentration (e.g., 10 μM).
 - Results are reported as the percent inhibition of radioligand binding.
- Interpretation:
 - A common threshold for a "hit" is >50% inhibition.
 - Any significant hits should be followed up with concentration-response curves to determine the Ki or IC50 at the off-target protein.

Protocol 2: Cellular Functional Assay for Off-Target Validation

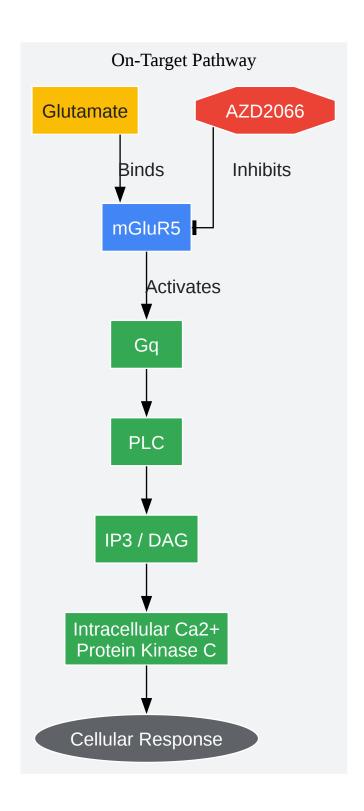
- Objective: To determine if the binding of AZD2066 to an identified off-target protein results in a functional consequence.
- Methodology:
 - Select a cell line that endogenously or recombinantly expresses the identified off-target protein.



- Choose a functional assay relevant to the protein class (e.g., second messenger assays for GPCRs, patch-clamp electrophysiology for ion channels).
- Generate a full concentration-response curve for AZD2066 to determine if it acts as an agonist, antagonist, or modulator at the off-target.
- Interpretation:
 - A potent functional effect at a concentration close to the on-target efficacy of AZD2066 would be a cause for concern and further investigation.

Visualizations





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Caption: On-target signaling pathway of AZD2066 via mGluR5 antagonism.





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Caption: Workflow for investigating potential off-target effects.

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